3H-Thiazolo[4,5-d]pyrimidine-2-thione, 7-(2,3-dihydroindol-1-yl)-5-ethyl-3-phenyl-
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Overview
Description
7-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-ETHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a complex heterocyclic compound that combines several functional groups, including indole, thiazole, and pyrimidine. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-ETHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves multi-step reactions starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The thiazole and pyrimidine rings are then constructed through subsequent cyclization reactions involving appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-ETHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole, thiazole, and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride) . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while reduction may produce reduced derivatives with altered functional groups .
Scientific Research Applications
7-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-ETHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-ETHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is similar to that of other compounds with anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, thiazole derivatives, and pyrimidine derivatives. Examples include:
Indole Derivatives: 1H-Indole-3-carbaldehyde, 5-fluoro-3-phenyl-1H-indole-2-carbonyl.
Thiazole Derivatives: Benzothiazole, 2-aminothiazole.
Pyrimidine Derivatives: 2,4-diaminopyrimidine, 5-bromopyrimidine.
Uniqueness
The uniqueness of 7-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-ETHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE lies in its combination of multiple heterocyclic rings, which imparts diverse chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H18N4S2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
7-(2,3-dihydroindol-1-yl)-5-ethyl-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C21H18N4S2/c1-2-17-22-19(24-13-12-14-8-6-7-11-16(14)24)18-20(23-17)25(21(26)27-18)15-9-4-3-5-10-15/h3-11H,2,12-13H2,1H3 |
InChI Key |
IKEWWSLRVXHTBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=N1)N3CCC4=CC=CC=C43)SC(=S)N2C5=CC=CC=C5 |
Origin of Product |
United States |
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